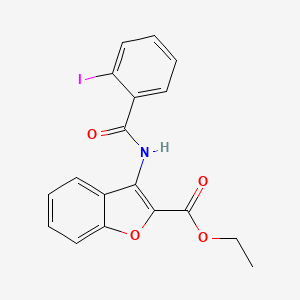

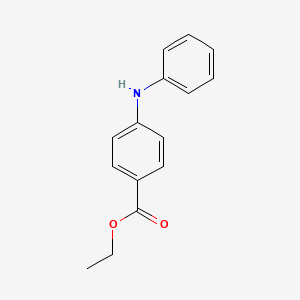

Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate is a complex organic compound. While specific information about this exact compound is limited, it is structurally related to benzofuran compounds, which are ubiquitous in nature . Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves reactions of salicylic aldehyde derivatives with ethyl diazoacetates . Other methods include reactions of 2-hydroxystilbenes , and reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones .Chemical Reactions Analysis

Benzofuran derivatives, including Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate, can participate in a variety of chemical reactions. For example, benzofuran rings can be constructed by a unique free radical cyclization cascade . Another method involves proton quantum tunneling, which results in fewer side reactions and high yield .Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate is a compound of interest in pharmaceutical research due to its potential bioactivity. Researchers investigate its role as a lead compound in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of the iodinated benzamide moiety can enhance the compound’s ability to interact with biological targets, making it a valuable candidate for drug design and synthesis .

Chemical Biology

In chemical biology, this compound is used as a probe to study biological processes at the molecular level. Its structure allows it to interact with specific proteins or nucleic acids, helping scientists understand the mechanisms of action of various biological pathways. This application is crucial for identifying potential therapeutic targets and understanding disease mechanisms .

Radiopharmaceuticals

The iodine atom in Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate makes it suitable for use in radiopharmaceuticals. It can be labeled with radioactive isotopes of iodine, such as I-123 or I-131, which are used in diagnostic imaging and targeted radiotherapy. This application is particularly relevant in the diagnosis and treatment of thyroid disorders and certain types of cancer .

Orientations Futures

Benzofuran compounds, including Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development .

Propriétés

IUPAC Name |

ethyl 3-[(2-iodobenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14INO4/c1-2-23-18(22)16-15(12-8-4-6-10-14(12)24-16)20-17(21)11-7-3-5-9-13(11)19/h3-10H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCYZPUREHURLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2718372.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2718375.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2718376.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2718379.png)